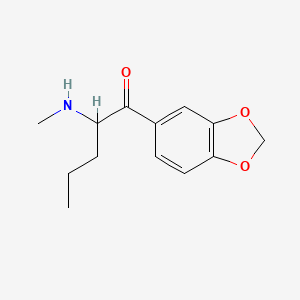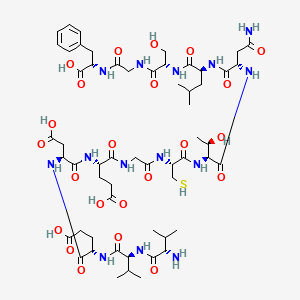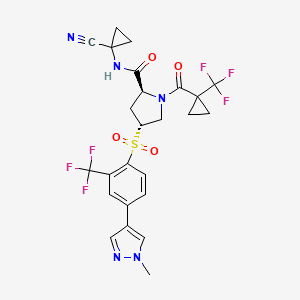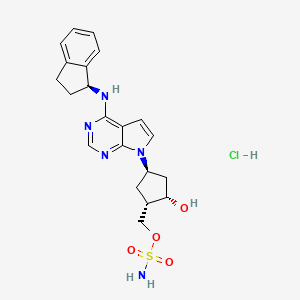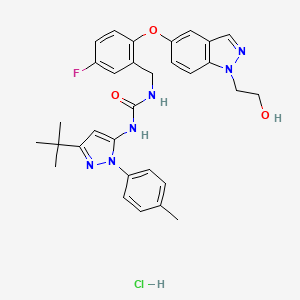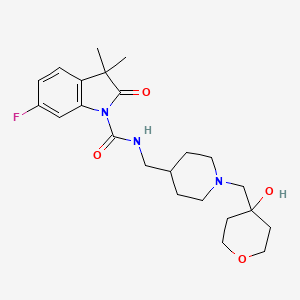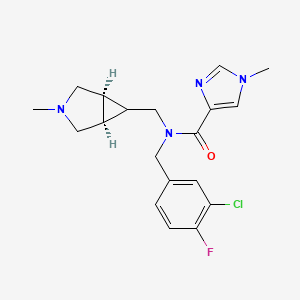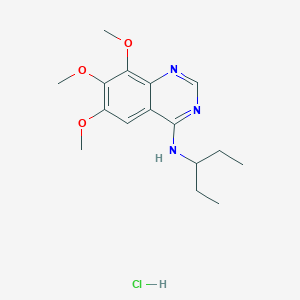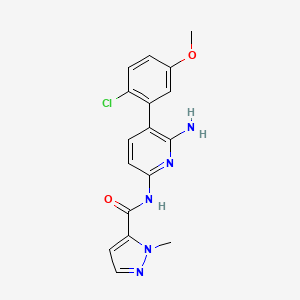![molecular formula C35H35Cl3F3N7O3S2 B609988 3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride
概要
説明
PF-06456384 (トリヒドロクロリド) は、電位依存性ナトリウムチャネル NaV1.7 の強力で選択的な阻害剤です。 この化合物は、他のナトリウムチャネルに対して著しい選択性を持ち、特に疼痛メカニズムの研究における科学研究において貴重なツールとなっています .
準備方法
合成経路と反応条件
PF-06456384 (トリヒドロクロリド) の合成には、重要な中間体の生成とその後の反応を含む複数のステップが含まれます反応条件は、しばしば特定の触媒、溶媒、温度制御の使用を伴い、高い収率と純度を確保します .
工業生産方法
PF-06456384 (トリヒドロクロリド) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および環境への配慮を考慮して最適化されています。 これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策を使用して、化合物を商用規模で生産することが含まれます .
化学反応の分析
反応の種類
PF-06456384 (トリヒドロクロリド) は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、酸化する剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、パラジウム炭素などの触媒が含まれます。 反応条件は、温度、圧力、溶媒の選択など、目的の変換に応じて異なります .
生成される主要な生成物
これらの反応から生成される主要な生成物は、特定の反応経路によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。 置換反応は、ハロゲン化物やアルキル基などのさまざまな官能基を導入することができます .
科学研究への応用
PF-06456384 (トリヒドロクロリド) は、以下を含む幅広い科学研究への応用があります。
化学: ナトリウムチャネルの特性と挙動を研究するためのツールとして使用されます。
生物学: ナトリウムイオン輸送を含む細胞プロセスの調査に使用されます。
医学: 疼痛管理や神経疾患における潜在的な治療的応用について調査されています。
産業: 新薬や化学製品の開発に使用されています.
科学的研究の応用
PF-06456384 (trihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and behavior of sodium channels.
Biology: Employed in the investigation of cellular processes involving sodium ion transport.
Medicine: Explored for its potential therapeutic applications in pain management and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
PF-06456384 (トリヒドロクロリド) は、電位依存性ナトリウムチャネル NaV1.7 を選択的に阻害することによって作用を発揮します。この阻害は、神経細胞における活動電位の発生と伝播に不可欠なナトリウムイオンの流れを阻害します。 NaV1.7 を阻害することによって、PF-06456384 (トリヒドロクロリド) は、中枢神経系への痛みのシグナル伝達を効果的に抑制します .
類似化合物との比較
PF-06456384 (トリヒドロクロリド) は、他のナトリウムチャネルと比較して、NaV1.7 に対する高い選択性においてユニークです。類似の化合物には以下が含まれます。
PF-05089771: 異なる効力と選択性プロファイルを持つ別の選択的 NaV1.7 阻害剤。
PF-04856264: 類似の応用を持つ化合物ですが、化学構造と選択性が異なります。
PF-04531083: 疼痛研究で使用されていることが知られており、独特の薬理学的特性を持っています.
これらの比較は、PF-06456384 (トリヒドロクロリド) の選択性と効力の点での独自性を強調しており、科学研究において貴重な化合物となっています。
特性
IUPAC Name |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFHGFSLKUFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35Cl3F3N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




